Paltimatrectinib
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Paltimatrectinib is a synthetic organic compound classified as a tyrosine kinase inhibitor and antineoplastic agent. It is known for its potential in treating cancers with neurotrophic tyrosine receptor kinase (NTRK) gene fusions. This compound is being evaluated for its efficacy in TRK fusion cancers, including lung, breast, and brain cancers .
准备方法
The synthetic routes and reaction conditions for Paltimatrectinib involve multiple steps. The compound is synthesized through a series of chemical reactions, including the formation of pyrazolo[1,5-a]pyrimidine and pyrrolidine derivatives. The industrial production methods are not fully disclosed, but it involves the use of specific reagents and catalysts to achieve the desired chemical structure .
化学反应分析
Paltimatrectinib undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different derivatives.
Reduction: Reduction reactions can modify the functional groups within the compound.
Substitution: this compound can undergo substitution reactions, where one functional group is replaced by another. Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts.
科学研究应用
Paltimatrectinib has several scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry:
Chemistry: It is used as a model compound for studying tyrosine kinase inhibitors.
Biology: The compound is studied for its effects on cellular signaling pathways and its potential to inhibit cancer cell proliferation.
Medicine: this compound is being evaluated in clinical trials for its efficacy in treating TRK fusion-positive cancers.
作用机制
Paltimatrectinib exerts its effects by inhibiting the activity of TRK receptors, which are involved in cellular signaling pathways that promote cancer cell growth and survival. The compound binds to the ATP-binding site of TRK receptors, preventing their activation and subsequent signaling. This inhibition leads to the suppression of cancer cell proliferation and induces apoptosis (programmed cell death) in TRK fusion-positive cancer cells .
相似化合物的比较
Paltimatrectinib is unique compared to other similar compounds due to its high selectivity and potency against TRK receptors. Similar compounds include:
Larotrectinib: Another TRK inhibitor used in the treatment of TRK fusion-positive cancers.
属性
CAS 编号 |
2353522-15-1 |
---|---|
分子式 |
C20H15F5N6 |
分子量 |
434.4 g/mol |
IUPAC 名称 |
5-[(2R)-2-(2,5-difluorophenyl)pyrrolidin-1-yl]-3-[4-(trifluoromethyl)pyrazol-1-yl]pyrazolo[1,5-a]pyrimidine |
InChI |
InChI=1S/C20H15F5N6/c21-13-3-4-15(22)14(8-13)16-2-1-6-29(16)18-5-7-30-19(28-18)17(10-27-30)31-11-12(9-26-31)20(23,24)25/h3-5,7-11,16H,1-2,6H2/t16-/m1/s1 |
InChI 键 |
FYPXPQSPRRZJCK-MRXNPFEDSA-N |
手性 SMILES |
C1C[C@@H](N(C1)C2=NC3=C(C=NN3C=C2)N4C=C(C=N4)C(F)(F)F)C5=C(C=CC(=C5)F)F |
规范 SMILES |
C1CC(N(C1)C2=NC3=C(C=NN3C=C2)N4C=C(C=N4)C(F)(F)F)C5=C(C=CC(=C5)F)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。